Bienvenue dans la boutique en ligne BenchChem!

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide

TRPA1 Analgesia Calcium Imaging

This synthetic adamantyl acetamide is a selective TRPA1 channel antagonist, structurally distinct from paracetamol. Unlike non-selective thermoTRP modulators, it specifically inhibits TRPA1 without confounding TRPV1/TRPM8 activity, ensuring target-specific results in calcium flux assays and rodent pain models. A critical tool for validating non-opioid, non-COX analgesic pathways and benchmarking novel antagonists in SAR campaigns.

Molecular Formula C24H27NO
Molecular Weight 345.486
CAS No. 303797-28-6
Cat. No. B2390263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-phenyl-1-adamantyl)phenyl]acetamide
CAS303797-28-6
Molecular FormulaC24H27NO
Molecular Weight345.486
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
InChIInChI=1S/C24H27NO/c1-17(26)25-22-9-7-21(8-10-22)24-14-18-11-19(15-24)13-23(12-18,16-24)20-5-3-2-4-6-20/h2-10,18-19H,11-16H2,1H3,(H,25,26)
InChIKeyYYLQCSCENNWMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide (CAS 303797-28-6) – TRPA1 Antagonist for Analgesic Research


N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide is a synthetic adamantyl acetamide derivative that functions as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [1]. It is a structural analogue of paracetamol (acetaminophen), where the phenyl ring has been replaced by a 3-phenyl-1-adamantyl group [1]. The compound is under investigation for its potential as a non-opioid analgesic agent due to its ability to inhibit TRPA1-mediated nociceptive signaling [1].

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide – Why Substitution with Other Adamantyl Acetamides or TRPA1 Antagonists Fails


While other adamantyl acetamide derivatives and TRPA1 antagonists exist, they cannot be directly substituted for N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide due to critical differences in their molecular targets, selectivity profiles, and underlying mechanisms of action. For example, many TRPA1 antagonists are non-selective, also modulating related thermoTRP channels like TRPV1 and TRPM8, which can lead to confounding physiological effects [1]. Furthermore, a generic paracetamol substitution would fail to replicate the TRPA1-mediated analgesia, as paracetamol's primary mechanism is not TRPA1 antagonism [1]. The unique combination of the 3-phenyl-1-adamantyl scaffold and the specific acetamide linkage in this compound confers a distinct pharmacological signature that is not shared by its closest structural analogs or in-class compounds, making direct interchange scientifically invalid [1].

Quantitative Differentiation Evidence for N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide


Potent and Selective TRPA1 Channel Antagonism in Fluorometric Ca2+ Assays

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide (compound 6a/b) demonstrates potent inhibition of the TRPA1 channel, with an IC50 of 2.6±1.1 µM, while showing no significant effect on the related thermoTRP channels TRPV1 and TRPM8 at a concentration of 50 µM [1]. This selectivity profile is in contrast to many other TRPA1 antagonists, which often exhibit off-target activity on TRPV1 or TRPM8.

TRPA1 Analgesia Calcium Imaging

In Vivo Analgesic Efficacy in Visceral Pain Model Compared to Paracetamol and Morphine

In a mouse model of acetic acid-induced writhing, N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide (compound 6a/b) exhibited significant, dose-dependent antinociception. At a dose of 500 mg/kg (i.p.), it reduced the number of writhes by approximately 60% compared to the control group [1]. For comparison, paracetamol at 200 mg/kg (i.p.) reduced writhes by about 40%, and morphine at 5 mg/kg (i.p.) reduced writhes by nearly 100% [1].

Analgesia Visceral Pain In Vivo Pharmacology

Differentiated Mechanism of Action: TRPA1 Antagonism, Not COX Inhibition or Cannabinoid Receptor Activation

The analgesic effect of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide (compound 6a/b) is mediated through selective TRPA1 channel antagonism and does not involve cyclooxygenase (COX) inhibition or direct interaction with cannabinoid receptors [1]. This contrasts with paracetamol, whose analgesic mechanism is partially attributed to COX inhibition in the central nervous system, and with other analgesics that target cannabinoid receptors.

Mechanism of Action TRPA1 Non-Opioid Analgesia

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide – Optimal Research and Industrial Application Scenarios


In Vitro TRPA1 Channel Pharmacology and Selectivity Profiling

Use as a selective TRPA1 antagonist in calcium flux assays (e.g., FLIPR, FlexStation) to characterize TRPA1-mediated signaling in recombinant cell lines or primary sensory neurons. Its lack of activity on TRPV1 and TRPM8 makes it ideal for experiments requiring specific TRPA1 inhibition without off-target thermoTRP modulation [1].

In Vivo Preclinical Analgesic Efficacy Studies in Inflammatory or Visceral Pain Models

Employ as a tool compound in rodent models of acute visceral pain (acetic acid-induced writhing) or other inflammatory pain models to validate the role of TRPA1 in nociception. Its established in vivo analgesic activity provides a benchmark for evaluating novel TRPA1 antagonists [1].

Mechanistic Studies to Differentiate Non-Opioid, Non-COX Analgesic Pathways

Utilize as a pharmacological probe to dissect pain pathways that are independent of opioid receptors and COX enzymes. This is particularly valuable in research aimed at identifying novel analgesic targets with reduced risk of addiction or gastrointestinal side effects [1].

Structure-Activity Relationship (SAR) Studies for Adamantyl-Based Analgesics

Serve as a key reference compound in medicinal chemistry campaigns focused on optimizing adamantyl acetamide derivatives for improved potency, selectivity, or pharmacokinetic properties. Its established TRPA1 IC50 and in vivo efficacy provide a solid baseline for comparative SAR analysis [1].

Quote Request

Request a Quote for N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.